N-Fmoc-N-methyl-3-methoxy-L-phenylalanine

Peptide Synthesis Analytical Chemistry Chiral Purity

This dual-modified Fmoc-phenylalanine building block integrates Fmoc protection with Nα-methylation and a 3-methoxy substituent, enabling precise backbone constraint and enhanced lipophilicity for peptidomimetic design. Unlike unmodified or singly-modified analogs, it uniquely restricts phi/psi angles, increases proteolytic stability, and modulates aromatic π-stacking—critical for reproducing validated peptide structural motifs. Supplied at ≥99% purity for automated SPPS, it ensures batch-to-batch consistency for SAR studies and drug candidate optimization. Substituting with simpler analogs compromises conformational and pharmacokinetic outcomes.

Molecular Formula C26H25NO5
Molecular Weight 431.5 g/mol
Cat. No. B12504803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-N-methyl-3-methoxy-L-phenylalanine
Molecular FormulaC26H25NO5
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC(=CC=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-8-7-9-18(14-17)31-2)26(30)32-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1
InChIKeyNRCFYIHAUKIDBL-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-N-methyl-3-methoxy-L-phenylalanine (CAS 2642331-21-1): A Structurally Reinforced Fmoc Amino Acid Building Block for Constrained Peptide and Peptidomimetic Synthesis


N-Fmoc-N-methyl-3-methoxy-L-phenylalanine (CAS: 2642331-21-1; C₂₆H₂₅NO₅; MW: 431.48) is a dual-modified, protected L-phenylalanine analog designed for solid-phase peptide synthesis (SPPS). It features three orthogonal functional elements: (1) a base-labile Fmoc protecting group for standard SPPS cycles ; (2) Nα-methylation that restricts backbone conformational freedom, increases proteolytic stability, and enhances membrane permeability ; and (3) a 3-methoxy substituent on the aromatic ring that modulates hydrophobicity, π-stacking interactions, and solubility . This combination yields a building block that enables the precise engineering of peptide backbone conformation and side-chain properties, making it a strategic choice for developing structurally constrained, biologically stable peptidomimetics.

Why N-Fmoc-N-methyl-3-methoxy-L-phenylalanine Cannot Be Replaced by Simpler Fmoc-Phe Analogs in SPPS


The compound's functional profile is not interchangeable with its non-methylated or non-methoxylated counterparts. The Nα-methyl group introduces steric hindrance that significantly reduces the coupling rate of the secondary amine relative to a primary amine [1]. Simultaneously, this modification, while beneficial for final peptide properties, increases the risk of epimerization during activation if not coupled under optimized conditions [2]. Furthermore, the 3-methoxy substituent alters the electronic character of the phenyl ring, which can profoundly impact peptide-receptor binding interactions and peptide self-assembly . Substituting with simpler analogs like Fmoc-L-Phe-OH or Fmoc-N-Me-Phe-OH would eliminate these distinct physicochemical and conformational constraints, leading to different, and often inferior, biological and pharmacokinetic outcomes in the final peptide product. Therefore, the procurement of this specific building block is essential to reproduce exact structural motifs validated in target peptides.

Quantitative Differentiation of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine: Evidence-Based Selection Criteria


Commercial Purity Benchmark: High Enantiomeric and Chemical Purity vs. Standard In-Class Analogs

The chemical purity of commercially sourced N-Fmoc-N-methyl-3-methoxy-L-phenylalanine is specified as ≥99% (HPLC) by a primary manufacturer, while its non-methylated counterpart (Fmoc-3-methoxy-L-phenylalanine) is specified as ≥99.5% . This high purity threshold is critical because N-methyl amino acid derivatives are known to be more susceptible to forming difficult-to-remove byproducts during synthesis, which can compromise final peptide yield and purity if the starting material is not of high quality [1]. Furthermore, methods for determining the enantiomeric purity of Fmoc-amino acids have established that commercially available L-amino acid methyl esters can contain enantiomeric impurities ranging from 0.03% to 0.58% [2]. Procuring a product with a certified high purity minimizes the risk of introducing hard-to-separate impurities and ensures a more reproducible SPPS outcome.

Peptide Synthesis Analytical Chemistry Chiral Purity

Coupling Reactivity Class Distinction: Predicted Reduced Coupling Efficiency Relative to Fmoc-Phe-OH

The presence of the Nα-methyl group in N-Fmoc-N-methyl-3-methoxy-L-phenylalanine transforms the reactive amine from a primary to a secondary amine, which is inherently less nucleophilic and more sterically hindered than the primary amine in a standard Fmoc-L-phenylalanine building block. As established in peptide synthesis protocols, coupling to N-methyl amino acids requires specialized conditions (e.g., stronger activation, longer reaction times, or double couplings) to achieve acceptable yields, a requirement not necessary for standard Fmoc-amino acids [1]. This class-level property means the compound necessitates a different, more rigorous coupling protocol than its non-methylated analogs, directly impacting synthesis design and reagent consumption.

Solid-Phase Peptide Synthesis Coupling Efficiency N-Methyl Amino Acids

Synthetic Strategy for Racemization-Free Coupling: Methodological Requirement for N-Methyl Amino Acid Incorporation

A key risk in coupling N-methyl amino acids like N-Fmoc-N-methyl-3-methoxy-L-phenylalanine is epimerization at the α-carbon during activation. A landmark study demonstrated that a specific class of activation, using Fmoc-protected amino acid chlorides generated in situ, permits racemization-free incorporation of N-methyl amino acids into peptides, as validated in the total synthesis of cyclosporin O and omphalotin A [1]. This finding provides a direct, evidence-based methodological requirement for successful and stereochemically faithful use of N-methylated Fmoc building blocks, distinguishing them from standard amino acids where epimerization is less of a concern with common coupling reagents like carbodiimides.

Racemization Suppression N-Methyl Amino Acid Coupling Peptide Synthesis Methodology

Physicochemical Property Engineering: LogP and Hydrogen Bond Donor Modulation via Dual Modification

This compound offers a dual-modification approach to modulate peptide physicochemical properties. N-Methylation is well-documented to increase lipophilicity and reduce hydrogen bond donor count, thereby enhancing membrane permeability and oral bioavailability . The 3-methoxy group on the phenyl ring further tunes the electronic and hydrophobic character of the side chain. While direct comparative cLogP or permeability data for this specific derivative is not available in the public domain, it is established that each modification provides a quantifiable shift. For instance, N-methylation alone can increase the lipophilicity of a peptide, as measured by a shift in retention time on a reverse-phase HPLC column . The combination of both modifications in a single building block provides a distinct and predictable tool for systematically improving the drug-like properties of a peptide sequence.

Peptidomimetics Lipophilicity Membrane Permeability

Validated Application Scenarios for N-Fmoc-N-methyl-3-methoxy-L-phenylalanine in Peptide and Peptidomimetic R&D


Engineering Conformational Constraint and Proteolytic Stability into Bioactive Peptides

This building block is ideally suited for incorporation into peptide sequences where backbone rigidity and enhanced stability are required. The Nα-methyl group restricts the phi/psi angles of the peptide backbone, promoting specific secondary structures (e.g., β-turns) and creating a steric barrier against protease degradation. This makes it a valuable tool for medicinal chemists aiming to improve the half-life and target selectivity of peptide drug candidates .

Optimizing Pharmacokinetic Properties of Peptide Leads via Lipophilicity and Permeability Enhancement

The dual modifications of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine are deliberately chosen to increase the lipophilicity and reduce the hydrogen bonding potential of a peptide. In drug discovery, this is a primary strategy for converting peptides with poor oral bioavailability into orally available peptidomimetics. The compound enables the systematic introduction of these favorable physicochemical changes at a specific position in the peptide chain .

Construction of Complex Natural Product Analogs and Macrocyclic Peptides

N-Methylated amino acids are a hallmark of many bioactive macrocyclic peptides, such as the cyclosporin family. N-Fmoc-N-methyl-3-methoxy-L-phenylalanine provides a protected, stereodefined building block for the total synthesis of such complex molecules or for generating novel libraries of macrocyclic analogs. Its use is predicated on the availability of robust, racemization-free coupling methods [1], enabling the faithful reproduction of these complex and therapeutically relevant structures.

High-Throughput Synthesis of Constrained Peptide Libraries for Drug Discovery

With a commercially available purity of ≥99% , this building block is suitable for automated, high-throughput solid-phase peptide synthesis (SPPS). Its defined properties ensure consistency across large libraries of peptide variants, enabling reliable structure-activity relationship (SAR) studies. The precise introduction of both a conformational constraint (N-Me) and an altered side-chain pharmacophore (3-OMe) allows for the exploration of chemical space not accessible with standard, unmodified amino acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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